3-Octylpyridine
Overview
Description
3-Octylpyridine is an organic compound with the molecular formula C13H21N It is a derivative of pyridine, where an octyl group is attached to the third carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Octylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with octyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, facilitating the nucleophilic substitution reaction with the octyl halide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 3-Octylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding piperidines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidines.
Substitution: Halogenated, nitrated, or sulfonated pyridines.
Scientific Research Applications
3-Octylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 3-octylpyridine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate cellular processes by binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Pyridine: The parent compound, which is more basic and less hydrophobic than 3-octylpyridine.
3-Methylpyridine: A smaller alkyl-substituted pyridine with different physical and chemical properties.
3-Ethylpyridine: Another alkyl-substituted pyridine, similar in structure but with a shorter alkyl chain.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where both pyridine’s aromaticity and the hydrophobic nature of the octyl group are advantageous.
Properties
IUPAC Name |
3-octylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13/h8,10-12H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSLSMSXIFJONL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336165 | |
Record name | 3-octylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58069-37-7 | |
Record name | 3-octylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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